SM1-71 is a small molecule compound that has garnered attention in the field of pharmacology for its potential as a kinase inhibitor. It is particularly noted for its ability to target various kinases involved in critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. The compound has been investigated for its therapeutic applications in cancer treatment, particularly in cells harboring specific mutations such as KRAS G12C.
SM1-71 was developed through synthetic methodologies aimed at producing potent inhibitors of kinase activity. The compound is a product of chemical innovation, derived from earlier research focused on kinase inhibition and signaling pathway modulation.
SM1-71 is classified as a small molecule kinase inhibitor. It functions by modulating the activity of specific kinases, which are crucial for various cellular processes, including proliferation, survival, and differentiation.
The synthesis of SM1-71 involves multiple chemical steps designed to optimize yield and potency. Various synthetic routes have been explored to produce this compound effectively. For instance, the synthesis reported by Advenchen includes four key chemical steps that utilize different reagents and conditions to achieve the final product.
The detailed synthetic route can be complex, involving various reagents and conditions tailored to achieve high specificity and potency against target kinases.
The molecular structure of SM1-71 is characterized by specific functional groups that enhance its binding affinity to kinase targets.
SM1-71 undergoes several chemical reactions that are essential for its function as a kinase inhibitor.
The mechanism by which SM1-71 exerts its effects involves both reversible and irreversible inhibition of kinase activity.
Understanding the physical and chemical properties of SM1-71 is essential for its application in research and potential therapeutic use.
SM1-71 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: